

analytical applications of N4-Acetylsulfamethoxazole-d4 in research

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Compound of Interest

Compound Name: N4-Acetylsulfamethoxazole-d4

Cat. No.: B564651

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An essential tool in modern analytical chemistry, **N4-Acetylsulfamethoxazole-d4** serves as a stable, isotopically labeled internal standard for the accurate quantification of its non-labeled counterpart, N4-Acetylsulfamethoxazole, and the parent drug, sulfamethoxazole. Its primary application lies in isotope dilution mass spectrometry, a powerful technique that corrects for sample matrix effects and variations in instrument response, thereby ensuring high precision and accuracy in analytical measurements.

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals utilizing **N4-Acetylsulfamethoxazole-d4** in pharmacokinetic studies, environmental monitoring, and food safety analysis.

Application 1: Pharmacokinetic Studies

The analysis of sulfamethoxazole and its primary metabolite, N4-acetylsulfamethoxazole, in biological matrices is crucial for understanding the drug's absorption, distribution, metabolism, and excretion (ADME) profile.^{[1][2][3]} **N4-Acetylsulfamethoxazole-d4** is the ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods developed for this purpose.

Experimental Protocol: Quantification in Human Serum

This protocol describes a method for the simultaneous determination of sulfamethoxazole and N4-acetylsulfamethoxazole in human serum.

1. Materials and Reagents:

- **N4-Acetylsulfamethoxazole-d4** (Internal Standard, IS)
- Sulfamethoxazole (Reference Standard)
- N4-Acetylsulfamethoxazole (Reference Standard)
- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)
- Formic acid
- Ultrapure water
- Human serum (blank)
- Solid Phase Extraction (SPE) C18 cartridges

2. Sample Preparation:

- Spike 100 µL of human serum with 10 µL of **N4-Acetylsulfamethoxazole-d4** working solution (concentration will depend on the expected analyte levels).
- Add 200 µL of acetonitrile to precipitate proteins.[\[4\]](#)
- Vortex the mixture for 1 minute.
- Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.[\[4\]](#)
- Dilute the resulting supernatant with 1 mL of ultrapure water.
- Condition an SPE C18 cartridge with 1 mL of methanol followed by 1 mL of ultrapure water.
- Load the diluted supernatant onto the conditioned SPE cartridge.
- Wash the cartridge with 1 mL of 5% methanol in water.

- Elute the analytes with 1 mL of acetonitrile.
- Evaporate the eluate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Conditions:

- LC System: Agilent 1200 Series or equivalent
- Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 5 µm)[5]
- Mobile Phase A: 0.1% Formic Acid in Water[5]
- Mobile Phase B: Acetonitrile[5]
- Flow Rate: 0.5 mL/min[5]
- Gradient: Start with 5% B, increase to 95% B over 5 minutes, hold for 2 minutes, return to 5% B and re-equilibrate for 3 minutes.
- Injection Volume: 10 µL
- MS System: Triple quadrupole mass spectrometer
- Ionization Mode: Positive Electrospray Ionization (ESI+)
- Analysis Mode: Multiple Reaction Monitoring (MRM)

Quantitative Data: MRM Transitions and Pharmacokinetic Parameters

The following tables summarize typical mass spectrometry parameters for quantification and key pharmacokinetic data obtained using this method.

Table 1: Typical MRM Transitions for LC-MS/MS Analysis

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
Sulfamethoxazole	254.1	156.1	15
N4-Acetylsulfamethoxazole	296.1	198.1	20
N4-Acetylsulfamethoxazole-d4 (IS)	300.1	202.1	20

Table 2: Pharmacokinetic Parameters of Sulfamethoxazole and Metabolite in Healthy Adults[3]

Compound	Cmax (µg/mL)	T½ (hours)
Sulfamethoxazole	372 ± 64	14.0 ± 2.3
N4-Acetylsulfamethoxazole	50.1 ± 10.9	18.6 ± 4.3

Data presented as mean ± standard deviation.

Application 2: Environmental Monitoring

The widespread use of sulfamethoxazole results in its release into the environment through wastewater. Monitoring its presence and that of its main metabolite, N4-acetylsulfamethoxazole, in environmental samples like wastewater and surface water is critical for assessing ecological risk.[6][7] **N4-Acetylsulfamethoxazole-d4** is used as an internal standard to ensure accurate quantification in these complex matrices.[8]

Experimental Protocol: Quantification in Wastewater

This protocol details a method for analyzing sulfamethoxazole and N4-acetylsulfamethoxazole in wastewater effluent.

1. Materials and Reagents:

- **N4-Acetylsulfamethoxazole-d4** (Internal Standard, IS)
- Reference standards for sulfamethoxazole and N4-acetylsulfamethoxazole
- Methanol, Acetone, Ethyl Acetate (HPLC grade)
- Formic acid
- Ultrapure water
- Oasis HLB SPE cartridges

2. Sample Preparation:

- Filter 200 mL of the wastewater sample through a 0.45- μ m glass fiber filter.[7]
- Add the internal standard (**N4-Acetylsulfamethoxazole-d4**) to the filtered sample.
- Condition an Oasis HLB SPE cartridge with 6 mL of methanol followed by 10 mL of ultrapure water.[7]
- Load the water sample onto the cartridge at a flow rate of approximately 5 mL/min.
- Dry the cartridge under a gentle nitrogen flow for 30-40 minutes.[7]
- Elute the analytes using 5 mL of acetone followed by 5 mL of ethyl acetate.[7]
- Evaporate the combined eluate to dryness under nitrogen.
- Reconstitute the residue in 500 μ L of 80:20 water/methanol for LC-MS/MS analysis.[7]

3. LC-MS/MS Conditions:

- LC and MS conditions are generally similar to those described for pharmacokinetic studies. The gradient may be optimized to improve separation from matrix interferences.

Quantitative Data: Environmental Concentrations

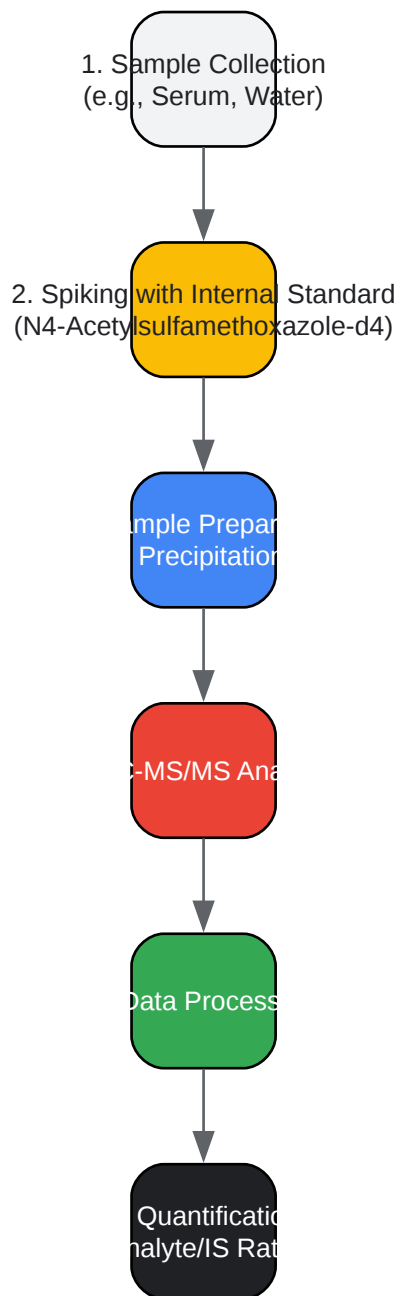
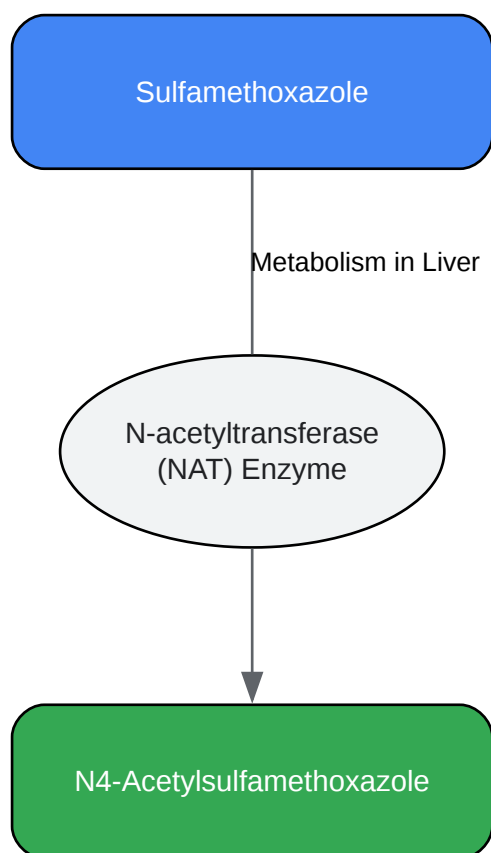
Table 3: Typical Method Performance Data in Water Samples[9]

Parameter	Value
Limit of Quantification (LOQ)	1 - 50 ng/L
Linearity (r^2)	> 0.99
Recovery	95 - 108%

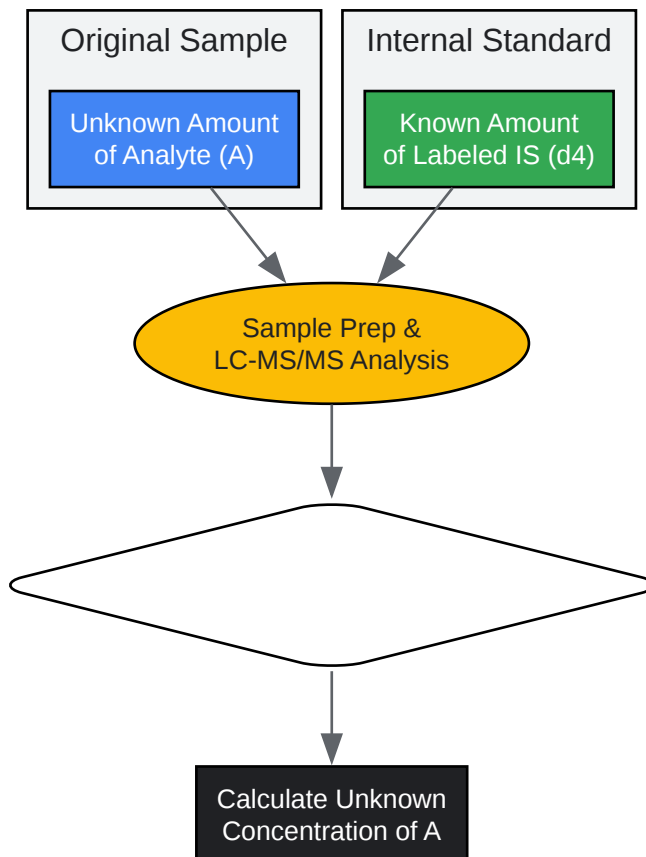
Visualizations: Workflows and Pathways

General LC-MS/MS Workflow with Internal Standard

Metabolism of Sulfamethoxazole



Principle of Isotope Dilution Analysis



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